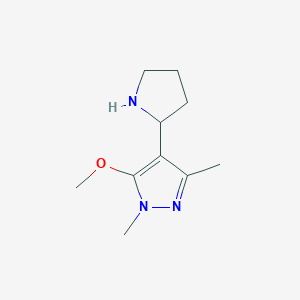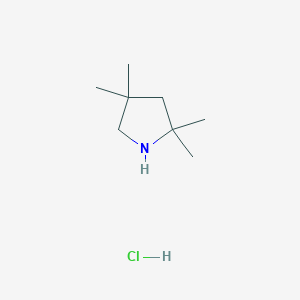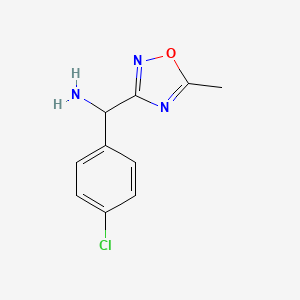
1,2,4-Oxadiazole-3-methanamine, 5-cyclopropyl-alpha-(tetrahydro-2-furanyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Oxadiazole-3-methanamine, 5-cyclopropyl-alpha-(tetrahydro-2-furanyl)- is a heterocyclic compound featuring a 1,2,4-oxadiazole ring This structure is notable for its inclusion of nitrogen and oxygen atoms, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. For this specific compound, a common synthetic route might involve the reaction of an amidoxime with a cyclopropyl-substituted carboxylic acid under dehydrating conditions, often using reagents like carbonyl diimidazole (CDI) in a solvent such as toluene .
Industrial Production Methods: Industrial production of such compounds generally follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors to ensure consistent production. The use of catalysts and automated systems can further enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,4-Oxadiazole-3-methanamine, 5-cyclopropyl-alpha-(tetrahydro-2-furanyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced amine derivatives.
Substitution: Substituted oxadiazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,2,4-Oxadiazole-3-methanamine, 5-cyclopropyl-alpha-(tetrahydro-2-furanyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The compound exerts its effects primarily through interactions with biological targets such as enzymes and receptors. The 1,2,4-oxadiazole ring can form hydrogen bonds and other non-covalent interactions with these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1,2,3-Oxadiazole: Less stable and tends to ring-open.
1,2,5-Oxadiazole: Known for its use in pharmaceuticals like raltegravir.
1,3,4-Oxadiazole: Commonly found in drugs with anti-inflammatory and antimicrobial properties.
Uniqueness: 1,2,4-Oxadiazole-3-methanamine, 5-cyclopropyl-alpha-(tetrahydro-2-furanyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl and tetrahydrofuran groups can enhance its stability and bioactivity compared to other oxadiazole derivatives .
Eigenschaften
CAS-Nummer |
1344687-37-1 |
|---|---|
Molekularformel |
C10H15N3O2 |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C10H15N3O2/c11-8(7-2-1-5-14-7)9-12-10(15-13-9)6-3-4-6/h6-8H,1-5,11H2 |
InChI-Schlüssel |
ZOQJUIAQKXXWOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)C(C2=NOC(=N2)C3CC3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Amino-5-[(1-ethoxy-1-oxo-3-sulfanylpropan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B12108874.png)


![2-[(4-methoxyphenyl)amino]-1-phenylEthanone](/img/structure/B12108885.png)



![2-[2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12108918.png)

![[3'-(Hydroxymethyl)-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate](/img/structure/B12108925.png)
![N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysine-phenylmethyl Ester](/img/structure/B12108927.png)
